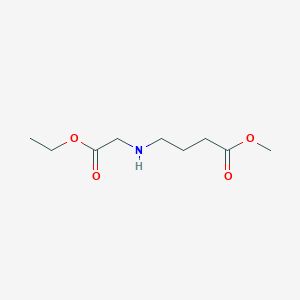

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate

Vue d'ensemble

Description

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and safety of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H25NO6

- Molecular Weight : 303.36 g/mol

- CAS Number : 1256633-34-7

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex organic molecules.

Chemistry

Methyl 4-(2-ethoxy-2-oxoethylamino)butanoate serves as a crucial building block in organic synthesis. It is involved in:

- Peptide Synthesis : The Boc group protects the amino functionality during peptide formation, allowing for selective reactions without interfering with the amino group.

| Reaction Type | Description |

|---|---|

| Hydrolysis | The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. |

| Substitution | Participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. |

| Reduction | The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. |

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules : It enables the study of biological processes by allowing researchers to modify biomolecules selectively.

| Application Area | Description |

|---|---|

| Drug Development | Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. |

| Biochemical Pathways | Its role in biochemical pathways is significant for understanding metabolic processes involving amino acids and derivatives. |

Medicine

The compound shows promise in medicinal chemistry:

- Drug Delivery Systems : Its chemical properties allow it to be explored as a carrier for delivering therapeutic agents effectively.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a series of bioactive peptides. The Boc protecting group facilitated the formation of peptide bonds without premature deprotection, leading to high-yield synthesis.

Case Study 2: Drug Development

Research focusing on drug delivery applications highlighted how this compound could enhance the solubility and stability of poorly soluble drugs, improving their bioavailability when administered.

Mécanisme D'action

The mechanism of action of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(2-ethoxy-2-oxoethylamino)butanoate

- Ethyl 4-(2-ethoxy-2-oxoethylamino)butanoate

- Propyl 4-(2-ethoxy-2-oxoethylamino)butanoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure with functional groups that may contribute to its reactivity and biological properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of approximately 273.3 g/mol. The compound contains an ethoxy group, an oxoethyl moiety, and an amino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 273.3 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity by binding to the active site.

- Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways within cells.

- Substrate Interaction: The structural components allow it to mimic substrates or ligands, facilitating interactions with biological macromolecules.

Pharmacological Properties

Research indicates that derivatives of this compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity: Some studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways.

- Cytotoxicity: Preliminary data indicate that certain derivatives could induce apoptosis in cancer cell lines.

Case Studies

-

Antimicrobial Activity Study:

A study conducted on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity. -

Cytotoxicity Assessment:

In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism for its anticancer activity. -

Inflammation Modulation:

Research involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate | Contains a benzyl group; lacks ethoxycarbonyl group | Moderate antimicrobial effects |

| Ethyl 4-(phenylamino)butanoate | Contains a phenyl group; different steric properties | Lower cytotoxicity compared to Methyl compound |

| Methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate | Different protective group; affects reactivity | Enhanced stability but less biological activity |

Propriétés

IUPAC Name |

methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-14-9(12)7-10-6-4-5-8(11)13-2/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJPUUJHIXMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.